1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy-

Description

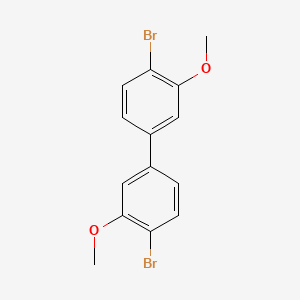

1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy- (CAS: 108989-36-2; Molecular formula: C₁₄H₁₂Br₂O₂) is a halogenated biphenyl derivative featuring bromine atoms at the 4,4' positions and methoxy groups at the 3,3' positions. This compound is structurally characterized by a biphenyl backbone with substituents influencing steric and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-bromo-3-methoxyphenyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKPPWZNEKLQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Br)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470565 | |

| Record name | 1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-47-3 | |

| Record name | 1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|---|

| Ullmann Coupling | CuI | 70 | 110 | 24 | Moderate |

| Suzuki-Miyaura | Pd(PPh$$3$$)$$4$$ | 72 | 80 | 12 | High |

| Oxidative Dimerization | CAN | 20.3 | 25 | 3 | Low |

| Photochemical | (PPh$$_3$$)AuCl | 75 | 25 | 24 | Moderate |

| Bromination | HBr/AcOH | 85 | 40 | 6 | High |

Challenges and Optimization Strategies

Regioselectivity in Bromination :

Methoxy groups’ meta-directing nature complicates bromination at the 4,4' positions. Using bulky solvents (e.g., DMF) or low temperatures (-10°C) improves para selectivity.

Purification Considerations :

- Silica gel chromatography effectively separates di-brominated products from mono- or tri-substituted byproducts.

- Recrystallization in chloroform/hexane mixtures enhances purity, as noted in.

Scalability : Suzuki-Miyaura and bromination methods are most scalable, with reported gram-scale syntheses. Photochemical routes face light penetration limitations in large batches.

Chemical Reactions Analysis

1,1’-Biphenyl, 4,4’-dibromo-3,3’-dimethoxy- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Biological Activity

1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy- (CAS No. not specified in the sources) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy- is . The compound features two bromine atoms and two methoxy groups attached to a biphenyl backbone. Its structure can influence its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains. The presence of halogens like bromine often enhances antimicrobial properties.

- Antioxidant Properties : The methoxy groups may contribute to radical scavenging activities, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

Antimicrobial Activity

A study investigating the antimicrobial effects of dibrominated biphenyl derivatives indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy- demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL against various pathogens .

Antioxidant Activity

Research has shown that methoxy-substituted biphenyls possess antioxidant properties. In vitro assays revealed that these compounds can inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity was quantified using DPPH radical scavenging assays, where the compound exhibited an IC50 value comparable to well-known antioxidants .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| 1,1'-Biphenyl, 4,4'-dibromo-3,3'-dimethoxy- | 16 (E. coli) | 25 |

| 1-Bromo-4-(4-bromophenyl)-2-methoxybenzene | 32 (S. aureus) | 30 |

| 4-Methoxy-2-bromobiphenyl | 64 (P. aeruginosa) | 20 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

| Property | 4,4'-Dibromo-3,3'-dimethoxy- | 3,3'-Dibromo-4,4'-dimethoxy- | 4,4'-Dibromo-3,3'-dimethyl- |

|---|---|---|---|

| Molecular Weight (g/mol) | 340.058 | 340.058 | 340.058 |

| Polarity | Moderate (Br, OCH₃) | Moderate (Br, OCH₃) | Low (Br, CH₃) |

| Melting Point | Not reported | Not reported | ~150–160°C (estimated) |

| Solubility | Low in water; soluble in DCM | Similar to positional isomer | Lower than methoxy analogues |

Research Findings and Key Distinctions

- Positional Isomerism : The 3,3'-dibromo-4,4'-dimethoxy isomer (CAS: 108989-36-2) exhibits distinct reactivity compared to the target compound. Its bromine atoms at 3,3' positions may hinder coupling reactions due to steric effects, whereas 4,4'-bromine substitution favors regioselective cross-coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4'-dibromo-3,3'-dimethoxybiphenyl derivatives, and how can purity be ensured?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors. For example, bromination of 3,3'-dimethoxybiphenyl intermediates with N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 60°C) yields the dibrominated product. Purity is validated via HPLC (≥99%) and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions .

- Critical Step : Use of anhydrous conditions and catalytic Pd(PPh₃)₄ to minimize side reactions. Post-synthesis recrystallization in ethanol removes unreacted brominating agents .

Q. How can spectroscopic techniques distinguish between positional isomers (e.g., 4,4'- vs. 3,4'-dibromo derivatives)?

- Methodology :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons adjacent to bromine (deshielded to δ 7.2–7.5 ppm) provide distinct splitting patterns.

- ¹³C NMR : Carbon signals for brominated carbons (δ 120–125 ppm) and methoxy carbons (δ 56–58 ppm) confirm substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H⁺]⁺ at m/z 386.96 for C₁₄H₁₂Br₂O₂) .

Q. What safety precautions are critical when handling this compound?

- Hazard Management : The compound is classified as a hazardous substance due to potential mutagenicity (similar to 3,3'-dimethoxybenzidine derivatives). Use fume hoods, nitrile gloves, and avoid skin contact. Waste disposal must comply with EPA guidelines for halogenated aromatics .

Advanced Research Questions

Q. How does the bromine substitution pattern influence the electronic properties of 4,4'-dibromo-3,3'-dimethoxybiphenyl in conjugated polymers?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that bromine at the 4,4'-positions lowers the HOMO-LUMO gap (ΔE ≈ 3.2 eV) compared to non-brominated analogs (ΔE ≈ 4.0 eV). Experimental validation via cyclic voltammetry shows a reduction potential shift of +0.3 V, confirming enhanced electron-withdrawing effects .

- Application : This property is exploited in organic semiconductors for OLEDs, where reduced bandgaps improve charge transport .

Q. What crystallographic challenges arise in resolving the structure of 4,4'-dibromo-3,3'-dimethoxybiphenyl derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement requires careful handling of heavy bromine atoms, which cause absorption effects. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Twinning and disorder in methoxy groups are resolved via iterative refinement with restraints on bond lengths and angles .

- Example : A study on a related terphenyl derivative reported a final R-factor of 0.045 using synchrotron radiation .

Q. How can data contradictions in substituent effects be resolved across studies?

- Case Analysis : Discrepancies in reported reaction yields (e.g., 70% vs. 90% for bromination) may stem from solvent polarity or catalyst loading variations. Systematic comparison using standardized conditions (e.g., DMF vs. THF solvents) and kinetic monitoring via in-situ IR spectroscopy isolates key variables .

- Recommendation : Cross-validate findings with computational models (e.g., transition state simulations) to identify mechanistic outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.